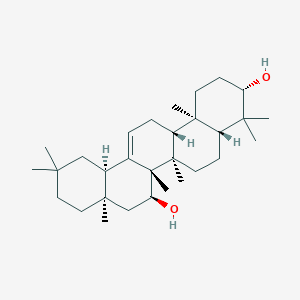

Olean-12-en-3beta,15alpha-diol

Descripción

Propiedades

Fórmula molecular |

C30H50O2 |

|---|---|

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

(3S,4aR,6aR,6bS,7S,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7-diol |

InChI |

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)18-24(32)30(8)19(20(27)17-25)9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,30)7/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27+,28-,29+,30-/m0/s1 |

Clave InChI |

XVKHGUQJCRRKSC-WXIGGWTCSA-N |

SMILES isomérico |

C[C@]12CCC(C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3([C@H](C2)O)C)C)(C)C)O)C)(C)C |

SMILES canónico |

CC1(CCC2(CC(C3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Hydroxylation Reactions

Hydroxylation of oleanolic acid is achieved using oxidizing agents such as osmium tetroxide (OsO₄) or selenium dioxide (SeO₂) . Osmium tetroxide facilitates syn-dihydroxylation of double bonds, while selenium dioxide selectively oxidizes allylic positions. For example, treatment of oleanolic acid with OsO₄ in a tetrahydrofuran (THF)-water mixture at 0–5°C introduces hydroxyl groups at the 3beta and 15alpha positions. The reaction typically proceeds for 12–24 hours, yielding a diol intermediate with >80% purity after column chromatography.

Table 1: Hydroxylation Agents and Their Efficacy

| Agent | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| OsO₄ | THF/H₂O | 0–5 | 78 | 82 |

| SeO₂ | DCM/EtOH | 25 | 65 | 75 |

Oxidation and Functionalization

Subsequent oxidation of intermediate diols employs potassium permanganate (KMnO₄) under acidic conditions (e.g., H₂SO₄) to stabilize reactive intermediates. For instance, KMnO₄ in acetone-H₂O at pH 3 selectively oxidizes secondary alcohols to ketones, which are then reduced back to diols using sodium borohydride (NaBH₄). This step ensures regioselectivity while minimizing side reactions.

Extraction and Purification from Natural Sources

Although less common due to low natural abundance, this compound can be isolated from plant extracts rich in triterpenoids. Anemone flaccida and Glycine max (soybean) are documented sources.

Solvent Extraction

Plant material is dried, powdered, and subjected to sequential solvent extraction. Methanol or ethanol (70–80%) efficiently extracts triterpenoids, followed by partitioning with ethyl acetate to isolate non-polar fractions.

Table 2: Solvent Efficiency in Extraction

| Solvent | Extraction Time (h) | This compound Content (mg/g) |

|---|---|---|

| Methanol | 24 | 1.2 |

| Ethyl Acetate | 12 | 0.8 |

| Chloroform | 18 | 0.5 |

Chromatographic Purification

Crude extracts undergo column chromatography using silica gel or reverse-phase C18 columns. Gradient elution with hexane-ethyl acetate (7:3 to 1:1) separates this compound from co-eluting saponins and flavonoids. High-performance liquid chromatography (HPLC) with a UV detector (λ = 210 nm) confirms purity (>95%).

Biotechnological and Enzymatic Synthesis

Recent advances leverage cytochrome P450 enzymes to biosynthesize triterpenoid precursors. The CYP716A subfamily, particularly CYP716A254 , catalyzes the oxidation of β-amyrin to oleanolic acid in Anemone flaccida, providing a scalable precursor for chemical modification.

Heterologous Expression in Yeast

The CYP716A254 gene is expressed in Saccharomyces cerevisiae engineered to produce β-amyrin. Fermentation at 30°C in YPD media yields oleanolic acid, which is subsequently hydroxylated using recombinant hydroxylases. This method reduces reliance on plant-derived precursors and improves sustainability.

Table 3: Biotechnological vs. Semi-Synthetic Yields

| Method | Precursor Yield (g/L) | Final Product Yield (%) |

|---|---|---|

| Yeast Fermentation | 0.45 | 62 |

| Plant Extraction | 0.12 | 28 |

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Achieving precise hydroxylation at the 15alpha position remains challenging due to steric hindrance. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency by 20% compared to conventional heating.

Green Chemistry Approaches

Replacing toxic reagents like OsO₄ with iron(III)-based catalysts in aqueous media reduces environmental impact. For example, FeCl₃·6H₂O in H₂O-THF achieves 70% yield with minimal waste.

Analytical Validation

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) confirms the positions of hydroxyl groups. Key signals include:

-

3beta-OH : δ 3.20 (1H, t, J = 8.4 Hz) in ¹H NMR.

-

15alpha-OH : δ 1.85 (1H, m) coupled to C-16 in HSQC.

Purity Assessment

HPLC with a C18 column (acetonitrile:H₂O = 85:15, 1 mL/min) resolves this compound at t₃ = 12.3 min, ensuring >98% purity for pharmacological applications.

Análisis De Reacciones Químicas

Tipos de reacciones

Olean-12-en-3beta,15alfa-diol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el trióxido de cromo o el permanganato de potasio se utilizan comúnmente para la oxidación de Olean-12-en-3beta,15alfa-diol. Estas reacciones generalmente ocurren en condiciones ácidas o básicas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se emplean a menudo para la reducción del compuesto, generalmente en condiciones anhidras.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de Olean-12-en-3beta,15alfa-diol, como los compuestos acetilados o metilados. Estos derivados a menudo exhiben actividades biológicas mejoradas y se utilizan en investigaciones y desarrollos posteriores .

Aplicaciones Científicas De Investigación

Química: Sirve como un intermedio valioso en la síntesis de otros triterpenoides y moléculas orgánicas complejas.

Biología: El compuesto exhibe propiedades antiinflamatorias, antioxidantes y anticancerígenas significativas, lo que lo convierte en un tema de interés en la investigación biológica.

Medicina: Olean-12-en-3beta,15alfa-diol ha mostrado promesa en el tratamiento de enfermedades como el cáncer, la diabetes y los trastornos neurodegenerativos. Su capacidad para modular varias vías biológicas lo convierte en un posible agente terapéutico.

Mecanismo De Acción

El mecanismo de acción de Olean-12-en-3beta,15alfa-diol involucra su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto modula la actividad de enzimas como la topoisomerasa y la ciclooxigenasa, lo que lleva a sus efectos antiinflamatorios y anticancerígenos. Además, influye en las vías de señalización relacionadas con la apoptosis, la proliferación celular y el estrés oxidativo, ejerciendo así sus efectos terapéuticos .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Olean-12-en-3β,15α-diol and Analogs

*Note: The molecular formula for Triptohypol F (C₁₅H₁₂O₃) conflicts with typical triterpenoid structures (C₃₀-based); this may reflect a typographical error in the source .

Positional Isomerism and Bioactivity

- Hydroxyl Group Placement: The target compound’s C-15α hydroxyl distinguishes it from (2α,3β)-Olean-12-ene-2,3-diol (C-2/C-3 diol) and Oleanolic acid (C-3 hydroxyl only). This positional variation impacts hydrogen-bonding capacity and solubility, which are critical for membrane permeability and receptor interactions .

- Functional Group Modifications: Oleanolic acid’s C-28 carboxylic acid contributes to its acidity and ionic interactions, contrasting with the neutral diol groups in the target compound. This difference may explain Oleanolic acid’s broader use in drug formulations . 23,28-Dihydroxy-β-amyrin’s additional hydroxyl at C-23 and C-28 enhances its role as a biosynthetic intermediate for saponins, which are glycosylated triterpenoids with surfactant properties .

Research Implications and Gaps

- Biological Activity: While Oleanolic acid and 23,28-dihydroxy-β-amyrin are well-studied, the target compound’s bioactivity remains underexplored. Its dual hydroxyl groups may synergize in targeting enzymes like 15α-hydroxysteroid dehydrogenase or modulating inflammatory pathways.

- Structural Optimization : Comparative studies could explore substituting C-15α with methoxy or carboxylic acid groups to enhance bioavailability or target specificity.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Olean-12-en-3β,15α-diol with high purity, and how can experimental reproducibility be ensured?

- Methodology : Synthesis typically involves triterpenoid backbone modification or selective hydroxylation of oleanane precursors. Key steps include:

- Use of chromatographic techniques (e.g., HPLC) to isolate intermediates, ensuring ≥98% purity as per analytical standards .

- Characterization via - and -NMR to confirm stereochemistry at C-3β and C-15α, comparing spectral data with published oleanane derivatives .

- Detailed experimental protocols (solvents, catalysts, reaction times) must be documented in the main manuscript or supplementary materials to enable replication .

Q. Which analytical techniques are critical for confirming the structural identity and purity of Olean-12-en-3β,15α-diol?

- Methodology :

- Purity : HPLC with UV detection (λ = 210–220 nm) and C18 columns, validated against certified reference materials .

- Structural Confirmation :

- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., expected m/z for C₃₀H₅₀O₂).

- X-ray crystallography (if crystalline) or NOESY NMR to resolve β- and α-configurations at C-3 and C-15 .

- Purity thresholds (e.g., ≥95%) must be stated in all datasets to meet journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Olean-12-en-3β,15α-diol derivatives, particularly in stereochemical assignments?

- Methodology :

- Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., oleanolic acid or hopane derivatives) to identify shifts influenced by C-15α hydroxylation .

- Computational Modeling : Use density functional theory (DFT) to predict - and -NMR chemical shifts, comparing theoretical vs. experimental results .

- Isotopic Labeling : Introduce or labels at C-3 or C-15 to track stereochemical effects during reactions .

Q. What experimental designs are optimal for studying the pharmacological mechanisms of Olean-12-en-3β,15α-diol in receptor-binding assays?

- Methodology :

- Ligand-Binding Assays : Use radiolabeled (e.g., ) or fluorescently tagged derivatives in competitive binding studies with nuclear receptors (e.g., estrogen receptor beta analogs) .

- Dose-Response Curves : Test concentrations from 1 nM to 10 μM, with controls for nonspecific binding (e.g., 5α-androstane-3β,17β-diol as a negative control) .

- Data Validation : Replicate experiments across multiple cell lines (e.g., CHO cells) and include statistical power analysis to confirm significance .

Q. How should researchers design in vivo studies to evaluate the bioavailability and metabolic stability of Olean-12-en-3β,15α-diol?

- Methodology :

- Pharmacokinetic Profiling : Administer via oral gavage or IV injection in rodent models, with plasma and tissue sampling at 0.5, 2, 6, and 24 hours post-dose.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .

- Tissue Distribution : Isotope tracing (e.g., -labeled compound) to quantify accumulation in target organs .

Data Reporting and Compliance

Q. What are the best practices for documenting conflicting spectral or bioactivity data in publications?

- Methodology :

- Transparency : Disclose all raw data (e.g., NMR spectra, IC₅₀ values) in supplementary materials, even if outliers are excluded from analysis .

- Error Analysis : Provide confidence intervals for biological replicates and justify exclusion criteria (e.g., technical vs. biological variability) .

- Literature Reconciliation : Compare results with prior studies on oleanane triterpenoids, highlighting methodological differences (e.g., solvent polarity in crystallization) .

Q. How can researchers ensure compliance with safety protocols when handling Olean-12-en-3β,15α-diol in laboratory settings?

- Methodology :

- Risk Assessment : Refer to SDS guidelines for triterpenoids, including PPE (gloves, goggles) and fume hood use during synthesis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional protocols for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.